molecular formula C20H24O3 B6339073 2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid CAS No. 1171921-48-4

2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid

Cat. No.: B6339073
CAS No.: 1171921-48-4
M. Wt: 312.4 g/mol
InChI Key: VHNNPYCCQIFODV-UHFFFAOYSA-N
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Description

2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid is an organic compound that belongs to the class of benzoic acids. These compounds are characterized by a benzene ring substituted with a carboxyl group. The presence of a methoxy group and a phenyl-hexyl chain makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid and 6-phenylhexyl bromide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 2-methoxybenzoic acid is first converted to its corresponding ester, followed by a nucleophilic substitution reaction with 6-phenylhexyl bromide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The phenyl-hexyl chain can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic Acid: Lacks the phenyl-hexyl chain, making it less hydrophobic.

    6-Phenylhexanoic Acid: Lacks the methoxy group, affecting its reactivity and solubility.

    2-Methoxy-6-phenylbenzoic Acid: Similar structure but with a shorter alkyl chain.

Uniqueness

2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid is unique due to the combination of its methoxy group and phenyl-hexyl chain, which may confer distinct chemical and biological properties.

Biological Activity

2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid is a benzoic acid derivative notable for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its structural characteristics that may confer unique pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a methoxy group and a phenyl-hexyl side chain, which contribute to its hydrophobicity and potential interactions with biological targets. The synthesis typically involves the following steps:

  • Starting Materials : 2-methoxybenzoic acid and 6-phenylhexyl bromide.
  • Reaction Conditions : Conducted in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
  • Procedure : The methoxybenzoic acid is converted to its ester, followed by nucleophilic substitution with 6-phenylhexyl bromide.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceMethodologyFindings
In vitro COX inhibition assaysDemonstrated IC50 values indicating effective inhibition of COX enzymes.
Animal model studiesReduced edema in paw inflammation models compared to controls.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess antibacterial effects against various pathogens.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzymatic Targets : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Interactions : Potential binding to receptors involved in pain signaling and inflammation modulation has been suggested.

Case Studies

  • In Vivo Studies on Inflammation :
    A study utilizing a rat model demonstrated that administration of the compound significantly reduced inflammatory markers in serum after induced inflammation through lipopolysaccharide (LPS) injection. This suggests its potential therapeutic application in treating inflammatory diseases.
  • Antimicrobial Efficacy Assessment :
    A series of experiments conducted on bacterial strains revealed that the compound exhibited dose-dependent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The study concluded that the compound could be developed into a novel antimicrobial agent .

Properties

IUPAC Name

2-methoxy-6-(6-phenylhexyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-23-18-15-9-14-17(19(18)20(21)22)13-8-3-2-5-10-16-11-6-4-7-12-16/h4,6-7,9,11-12,14-15H,2-3,5,8,10,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNNPYCCQIFODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)CCCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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